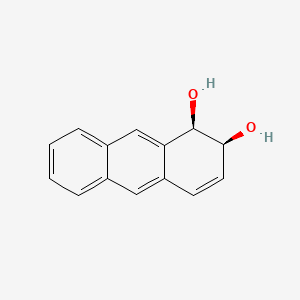
Anthracene cis-1,2-dihydrodiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene cis-1,2-dihydrodiol is a member of anthracenes.
Applications De Recherche Scientifique
Biochemical Metabolism and Toxicology
Anthracene cis-1,2-dihydrodiol is produced during the metabolic degradation of anthracene, a common PAH found in fossil fuels and as a byproduct of combustion processes. The compound is formed through microbial oxidation processes, particularly by specific bacterial strains that utilize anthracene as a carbon source. This metabolic pathway is crucial for understanding the detoxification mechanisms of PAHs in the environment.
Case Study: Microbial Biodegradation
Research has shown that strains such as Mycobacterium vanbaalenii can metabolize anthracene to produce cis-1,2-dihydrodiol. This biotransformation is an essential step in the degradation of anthracene and highlights the potential for using microbial systems in bioremediation efforts to clean up contaminated environments . The enzymatic pathways involved typically include dioxygenases that catalyze the initial oxidation steps leading to diol formation .
Environmental Remediation
The ability of certain microorganisms to convert anthracene into less harmful metabolites, such as cis-1,2-dihydrodiol, plays a vital role in bioremediation strategies aimed at reducing PAH pollution in soil and water systems. These microbes can effectively break down complex organic pollutants into simpler compounds that are less toxic and more easily assimilated by other organisms.
Application in Soil Remediation
Studies indicate that fungi like Pleurotus ostreatus can transform anthracene into cis-1,2-dihydrodiol along with other metabolites such as anthraquinone. This transformation not only detoxifies the soil but also enhances the biodegradability of PAHs . The use of such fungi in bioremediation projects has shown promise in restoring contaminated sites.
Pharmacological Significance
This compound has been investigated for its potential pharmacological properties. Its structure allows it to interact with biological systems, which can lead to both therapeutic and toxic effects depending on its concentration and the context of exposure.
Case Study: Stereoselective Metabolism
The stereochemistry of this compound influences its metabolic pathways and subsequent biological effects. For instance, studies have demonstrated that different enantiomers of dihydrodiols can yield varying levels of mutagenicity when metabolized . Understanding these differences is crucial for assessing the risks associated with exposure to PAHs and their metabolites.
Analytical Chemistry Applications
The detection and quantification of this compound are essential for environmental monitoring and toxicological assessments. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed techniques for analyzing this compound in various matrices.
Quantitative Analysis Techniques
Analytical methods have been developed to measure the concentrations of this compound in environmental samples. These methods often involve solid-phase extraction followed by HPLC with fluorescence detection, enabling sensitive and accurate quantification .
Propriétés
Numéro CAS |
61616-81-7 |
|---|---|
Formule moléculaire |
C14H12O2 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
(1R,2S)-1,2-dihydroanthracene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8,13-16H/t13-,14+/m0/s1 |
Clé InChI |
UJETWGFPSGKAAS-UONOGXRCSA-N |
SMILES |
C1=CC=C2C=C3C(C(C=CC3=CC2=C1)O)O |
SMILES isomérique |
C1=CC=C2C=C3[C@H]([C@H](C=CC3=CC2=C1)O)O |
SMILES canonique |
C1=CC=C2C=C3C(C(C=CC3=CC2=C1)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















